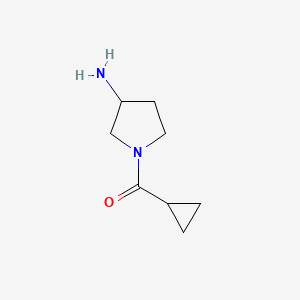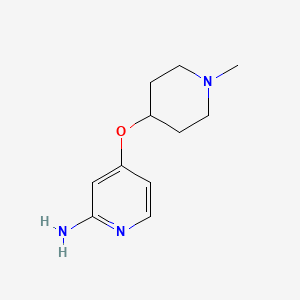![molecular formula C9H5BrN2O4 B13920584 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, with carboxylic acid groups at the 3rd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. Subsequent carboxylation reactions can be carried out using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolo[1,5-a]pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Esterified products when reacted with alcohols .
Wissenschaftliche Forschungsanwendungen
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various signaling pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Comparison: Compared to its analogs, 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its higher solubility in polar solvents and its ability to form stronger interactions with biological targets .
Eigenschaften
Molekularformel |
C9H5BrN2O4 |
|---|---|
Molekulargewicht |
285.05 g/mol |
IUPAC-Name |
6-bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-5(8(13)14)7-6(9(15)16)2-11-12(7)3-4/h1-3H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DWHMFRGRQJEJLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=NN2C=C1Br)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)

![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)


![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)



![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
